molecular formula C8H6N2O B033150 Quinoxalin-5-ol CAS No. 17056-99-4

Quinoxalin-5-ol

Cat. No.: B033150
CAS No.: 17056-99-4
M. Wt: 146.15 g/mol
InChI Key: YDXPVVWMFFHSPT-UHFFFAOYSA-N
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Description

Quinoxalin-5-ol is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in the pharmaceutical and chemical industries The structure of this compound consists of a quinoxaline ring system with a hydroxyl group attached at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-5-ol typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline, which is then hydroxylated at the 5-position using suitable reagents .

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale synthesis involving continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Biological Activity

Quinoxalin-5-ol is a biologically active compound belonging to the quinoxaline family, characterized by its fused benzene and pyrazine ring structure with a hydroxyl group at the 5-position. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, neuroprotective, and antidiabetic effects. The following sections provide a detailed overview of its biological activities, supported by research findings and data tables.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains, including those resistant to conventional antibiotics. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This activity is attributed to the presence of the hydroxyl group, which enhances solubility and facilitates interaction with microbial targets.

2. Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A notable study evaluated various quinoxaline derivatives against different cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The results indicated that certain derivatives exhibited significant cytotoxicity.

Table 2: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-722.11
This compoundHepG226.6
Qx28MCF-74.4

The compound Qx28, a derivative of this compound, showed particularly promising results in inhibiting tumor cell proliferation, highlighting the importance of structural modifications on biological activity .

3. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of ototoxicity induced by aminoglycosides. A study demonstrated that quinoxalin-5-carboxylic acid (Qx28), derived from this compound, provided robust protection against hair cell loss in zebrafish models exposed to neomycin.

Table 3: Neuroprotective Efficacy of Qx28

Treatment Concentration (µM)Percentage Protection (%)
1100
1080
10050

The efficacy of Qx28 was significantly higher than that of quinoxaline itself, suggesting that specific modifications can enhance neuroprotective effects against drug-induced toxicity .

4. Antidiabetic Activity

This compound derivatives have also shown potential as antidiabetic agents by inhibiting key enzymes involved in carbohydrate metabolism. A recent study evaluated several derivatives for their ability to inhibit α-amylase and α-glucosidase.

Table 4: Inhibitory Activity Against α-Amylase and α-Glucosidase

Compoundα-Amylase IC50 (mM)α-Glucosidase IC50 (mM)
This compound16.4Not specified
Qx22Not specified12.0

These findings indicate that quinoxalin derivatives could serve as effective agents in managing hyperglycemia by modulating carbohydrate digestion .

Case Studies and Research Findings

Several case studies have reinforced the biological significance of this compound:

  • Anticancer Activity : A study involving the synthesis and evaluation of quinoxaline derivatives revealed that compounds with specific functional groups exhibited enhanced anticancer activity against various cell lines, emphasizing structure–activity relationships (SAR) in drug design .
  • Neuroprotection : Research on Qx28's mechanism revealed that it activates the NF-kB pathway, providing insights into its protective effects against ototoxicity .
  • Antimicrobial Efficacy : Investigations into the antimicrobial properties highlighted how modifications in the quinoxaline structure could lead to improved efficacy against resistant strains.

Properties

IUPAC Name

quinoxalin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQDDQFXSNXEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501256, DTXSID40901663
Record name Quinoxalin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-quinoxalinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17056-99-4
Record name Quinoxalin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Quinoxalinol
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